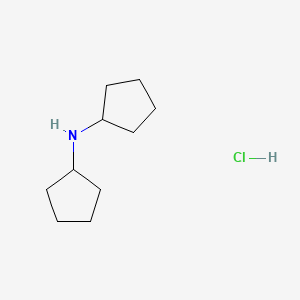

DICYCLOPENTYLAMINE HYDROCHLORIDE

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclopentylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-6-9(5-1)11-10-7-3-4-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQRMKOKTRIKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590464 | |

| Record name | N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69053-83-4 | |

| Record name | N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Dicyclopentylamine and Its Hydrochloride Salt

Direct Amination Methodologies for Cycloalkanes and Related Hydrocarbons

Direct amination of cycloalkanes such as cyclopentane (B165970) presents a highly atom-economical route to amines. This approach, in principle, involves the direct functionalization of a C-H bond with an amino group. However, these reactions are often challenging due to the inert nature of C-H bonds in alkanes. Research in this area is ongoing, exploring various catalytic systems, including those based on transition metals, to facilitate this transformation under viable reaction conditions. The development of such methods for the synthesis of dicyclopentylamine (B1266746) is of significant interest as it would represent a more direct and potentially more sustainable manufacturing process compared to multi-step syntheses.

Reductive Amination Protocols for Cyclopentanone (B42830) Leading to Dicyclopentylamine Precursors

Heterogeneous Catalytic Systems for Reductive Amination

Heterogeneous catalysts are pivotal in industrial chemical synthesis due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. rsc.orgmdpi.comresearchgate.netmdpi.com For the reductive amination of cyclopentanone, various solid catalysts have been investigated to enhance reaction rates and control selectivity towards the desired amine product, minimizing the formation of by-products.

Supported precious metal catalysts, particularly those based on palladium and platinum, have demonstrated high efficacy in reductive amination reactions. rsc.orgnih.gov Palladium-based catalysts are well-known for their activity in hydrogenation processes. youtube.com For instance, palladium nanoparticles supported on materials like graphitic carbon nitride (g-C3N4) have been explored for reductive amination. nih.gov The choice of support material can significantly influence the catalyst's performance.

Platinum catalysts, often supported on metal oxides like ceria (CeO2), are also effective. Ceria-zirconia mixed oxides have been noted for their catalytic activity in the synthesis of cyclopentanone itself, highlighting the importance of the support in catalytic processes. researchgate.net The unique properties of the support can affect the dispersion of the metal nanoparticles and their electronic properties, thereby influencing the catalytic activity and selectivity.

| Catalyst System | Support | Key Features |

| Palladium | Graphitic Carbon Nitride (g-C3N4) | High surface area, potential for enhanced metal-support interactions. nih.gov |

| Platinum | Ceria (CeO2) | Redox properties of ceria can promote catalytic cycles. |

| Palladium | Activated Carbon | Classic, widely used support, though performance can be influenced by surface properties. nih.gov |

The performance of a heterogeneous catalyst is not solely determined by the active metal but is also significantly influenced by the catalyst precursor and the physical and chemical properties of the support material. nih.govdicp.ac.cn The method of catalyst preparation, such as impregnation, precipitation, or sol-gel synthesis, dictates the final state of the active species on the support. dicp.ac.cn

The choice of palladium precursor, for example, can impact the resulting particle size and dispersion of the palladium nanoparticles on the support. Studies have shown that different precursors can lead to variations in catalytic activity and selectivity. nih.gov The support's properties, including its surface area, porosity, and surface chemistry (e.g., presence of acidic or basic sites), play a crucial role. For instance, a support with basic sites can facilitate certain reaction steps in the reductive amination process. The interaction between the metal precursor and the support during preparation and activation is critical in forming the desired active catalytic sites. nih.govrsc.org

Kinetic and Mechanistic Investigations of Reductive Amination Pathways

A key intermediate in the reductive amination of cyclopentanone is the imine, specifically N-cyclopentyliminocyclopentane when cyclopentylamine (B150401) reacts with cyclopentanone to form dicyclopentylamine. researchgate.net Mechanistic studies have confirmed the formation of this imine intermediate. researchgate.net The reaction begins with the condensation of the carbonyl compound with an amine to form a hemiaminal, which then dehydrates to the imine. nih.gov

| Intermediate | Precursors | Subsequent Reactions |

| Iminocyclopentane | Cyclopentanone and Cyclopentylamine | Reduction to Dicyclopentylamine, Hydrolysis to Cyclopentanone and Cyclopentylamine researchgate.net |

Formation and Mitigation of Undesirable By-products

The synthesis of dicyclopentylamine is not without challenges, primarily concerning the formation of unwanted by-products. During the reductive amination of cyclopentanone to produce the primary amine, cyclopentylamine, the formation of the secondary amine, N,N-dicyclopentylamine, can occur as a by-product. researchgate.net However, when N,N-dicyclopentylamine is the target molecule, other impurities become a primary concern.

A significant undesirable by-product associated with secondary amines is the corresponding N-nitrosamine, in this case, N-nitroso-dicyclopentylamine. N-nitrosamines are a class of compounds classified as probable human carcinogens, necessitating strict control over their formation. pharmaexcipients.com The formation of N-nitrosamines requires the presence of a nitrosatable amine (like dicyclopentylamine) and a nitrosating agent under favorable conditions. pharmaexcipients.com

Key Factors in N-Nitrosamine Formation:

Nitrosating Agents: The most common nitrosating agents are nitrites (NO₂⁻) which can be present as impurities in reagents, solvents (including water), and excipients. researchgate.netpmda.go.jp

Reaction Conditions: The nitrosation process is often enhanced at an acidic pH, which facilitates the formation of the active nitrosating species. nih.gov However, very low pH can be less reactive due to the protonation of the amine. nih.gov Factors such as elevated temperatures during manufacturing or storage can also increase the rate of formation. nih.gov

Mitigation of these by-products is critical. For N-nitrosamines, a multi-pronged approach is often necessary, focusing on eliminating one of the core factors required for their formation. pharmaexcipients.com

Table 1: Mitigation Strategies for N-Nitrosamine Formation

| Strategy | Description | Research Findings |

|---|---|---|

| Control of Starting Materials | Setting strict specifications for nitrite (B80452) levels in raw materials, solvents, and excipients. | The presence of nitrite in water or excipients is a known risk factor that can be managed by setting appropriate limits. researchgate.netpmda.go.jp |

| pH Modification | Adjusting the pH to be outside the optimal range for nitrosation. | Alkaline modifiers, such as sodium bicarbonate, have been shown to be highly effective in inhibiting N-nitrosamine formation in solid dosage forms. pmda.go.jp |

| Use of Inhibitors | Adding antioxidants that compete for the nitrosating agent. | Ascorbic acid (Vitamin C) and erythorbic acid are effective inhibitors. pmda.go.jpnih.gov They react with nitrosating agents faster than the amine, preventing the formation of the N-nitrosamine. |

| Process Optimization | Modifying reaction conditions, such as temperature and reaction time, to minimize by-product formation. | Excessive heat during drying processes can initiate or accelerate nitrosation reactions. nih.gov |

Asymmetric Alkylation and Stereoselective Synthesis of Dicyclopentylamine Derivatives

The creation of specific stereoisomers of dicyclopentylamine derivatives is a key objective in advanced chemical synthesis, particularly for applications where chirality is crucial. While literature specifically detailing the asymmetric synthesis of dicyclopentylamine is limited, established principles of stereoselective synthesis for cyclic amines and ketones can be applied.

Potential strategies for achieving stereocontrol include:

Chiral Catalysts: The use of chiral catalysts in the reductive amination of a prochiral ketone precursor is a common and effective method. For instance, chiral boro-phosphate catalysts have been successfully used in the reductive amination of substituted cyclopentanones to yield chiral β-amino ketones with high enantioselectivity. organic-chemistry.org

Substrate Control: Starting with a chiral precursor, such as an enantiomerically pure cyclopentylamine, and reacting it with cyclopentanone can influence the stereochemistry of the final product, although this may result in diastereomeric mixtures that require separation.

Asymmetric Alkylation: Derivatization of a pre-formed dicyclopentylamine can be achieved via asymmetric alkylation. This involves using chiral directing groups or phase-transfer catalysts to introduce a new substituent at a specific position with a desired stereochemical outcome.

Multi-component Reactions: Stereoselective multi-component reactions offer an efficient route to complex cyclic amine structures. For example, the diastereoselective synthesis of decahydroquinolin-4-one derivatives has been achieved through a one-pot reaction of an aldehyde, an aniline, and a cyclohexene (B86901) derivative, demonstrating a powerful method for constructing complex cyclic amines with high stereocontrol. nih.gov Such strategies could potentially be adapted for cyclopentyl-based systems.

These methodologies highlight the potential pathways available to chemists for accessing specific stereoisomers of dicyclopentylamine derivatives, which are essential for creating precisely structured molecules.

Novel Synthetic Approaches and Derivatization Routes

The primary and most direct synthesis of dicyclopentylamine involves the reductive amination of cyclopentanone with cyclopentylamine. This reaction is typically carried out in the presence of a reducing agent and often a catalyst. researchgate.net

Table 2: Overview of Reductive Amination for Dicyclopentylamine Synthesis

| Reactants | Catalyst/Reducing Agent | Key Features |

|---|---|---|

| Cyclopentanone, Cyclopentylamine | Hydrogen (H₂) with a metal catalyst (e.g., Ni, Ru/Nb₂O₅) | Heterogeneous catalytic reductive amination is an industrially important method. The choice of catalyst and support can significantly influence yield and selectivity. researchgate.netresearchgate.net |

Beyond this standard route, novel approaches focus on improving efficiency, yield, and environmental friendliness. For instance, research into catalysts for ketone functionalization, such as NiO-Co₃O₄/TiO₂, has shown effectiveness in the self-condensation of cyclopentanone, which is a related transformation that could be adapted for amination pathways. rsc.org

Patents for related complex molecules, such as tiletamine, demonstrate multi-step synthetic sequences that begin with cyclopentyl precursors. These routes involve steps like Friedel-Crafts acylation to create a cyclopentyl ketone, followed by halogenation, amination, and thermal rearrangement. google.comgoogle.com These alternative pathways for building molecules incorporating a cyclopentyl amine structure showcase the versatility of synthetic strategies that can be employed.

Derivatization of the dicyclopentylamine molecule typically involves reactions at the secondary amine nitrogen, such as alkylation, acylation, or arylation, to produce a wide range of tertiary amine derivatives.

Considerations in the Preparation and Stability of Amine Hydrochloride Salts

The conversion of dicyclopentylamine, a liquid free base, into its solid hydrochloride salt is a common practice to improve handling, stability, and purity. nih.gov The process involves reacting the amine with hydrochloric acid.

Preparation: The formation of an amine hydrochloride salt is not a simple precipitation; it is influenced by several factors. The choice of solvent is crucial, as it must dissolve the free base but allow for the precipitation of the resulting salt. google.com The reaction of an amine with HCl can be highly exothermic, and uncontrolled nucleation can lead to impure or poorly formed crystals. google.com A method to circumvent this involves an acid moiety transfer, where a different, more soluble amine hydrochloride salt acts as the HCl donor in a carefully selected solvent system, allowing for controlled crystallization of the desired product. google.com

Stability: Amine hydrochloride salts are generally more stable to air and light and less volatile than their corresponding free bases. google.comreddit.com However, their stability is not absolute and is subject to several considerations:

Hygroscopicity: Amine salts can be hygroscopic, meaning they absorb moisture from the atmosphere. This can affect the physical properties and stability of the material. google.com

pKa Relationship: The stability of the salt is dependent on the basicity (pKa) of the amine. A salt formed from a weak base and a strong acid (like HCl) is generally stable. reddit.com

Dissociation: In solution, the salt exists in equilibrium with the free amine and the acid. In an open system where HCl gas can escape, the equilibrium may shift, leading to the dissociation of the salt back to the free amine. gla.ac.ukgla.ac.uk

Hydration and Solvation: The stability and aggregation state of the amine salt in an organic phase are influenced by the polarity of the solvent and the presence of water. pitt.edu The salt can form higher aggregates, and this tendency decreases with increasing solvent polarity. pitt.edu

Table 3: Key Factors in the Preparation and Stability of Dicyclopentylamine Hydrochloride

| Factor | Consideration for Preparation | Consideration for Stability |

|---|---|---|

| Solvent | Must allow for selective precipitation of the hydrochloride salt. google.com | Polarity affects salt aggregation and hydration. pitt.edu |

| Temperature | Controlled temperature is needed to manage the exothermic reaction and ensure proper crystal formation. google.com | High temperatures can promote degradation or dissociation, especially in solution. |

| Acidity (pH) | Sufficient acid must be used for complete salt formation. | The salt is most stable in a non-basic environment. |

| Atmosphere | A dry atmosphere prevents hygroscopic water uptake. | An open system may allow volatile HCl to escape, causing dissociation back to the free amine. gla.ac.uk |

Reactivity and Mechanistic Investigations of Dicyclopentylamine and Its Derivatives

Fundamental Chemical Reactivity of the Secondary Amine Functional Group

The chemistry of dicyclopentylamine (B1266746) is fundamentally dictated by the lone pair of electrons on the nitrogen atom of its secondary amine group. This lone pair is the source of its basicity and nucleophilicity, enabling it to participate in a wide array of chemical transformations.

The basicity of an amine is a measure of its ability to accept a proton (H⁺). For secondary amines like dicyclopentylamine, this property is a result of the lone pair of electrons on the nitrogen atom, which can form a dative bond with a proton. nih.govrsc.org The equilibrium for this protonation reaction in the presence of an acid (HA) can be represented as follows:

(C₅H₉)₂NH + HA ⇌ (C₅H₉)₂NH₂⁺ + A⁻

The position of this equilibrium is described by the basicity constant (Kb), or more commonly, by the pKa of its conjugate acid, dicyclopentylammonium ion ((C₅H₉)₂NH₂⁺). A higher pKa value for the conjugate acid corresponds to a stronger base. nih.gov Generally, secondary amines are more basic than primary amines and ammonia (B1221849). This increased basicity is attributed to the electron-donating inductive effect of the two alkyl (cyclopentyl) groups, which stabilizes the positive charge on the nitrogen atom in the resulting ammonium (B1175870) ion. nih.govsnnu.edu.cn

The pKa of the conjugate acid of dicyclopentylamine has been reported in the IUPAC Digitized pKa Dataset, providing a quantitative measure of its basicity.

Table 1: Physicochemical Properties of Dicyclopentylamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-cyclopentylcyclopentanamine | nih.gov |

| Molecular Formula | C₁₀H₁₉N | nih.gov |

| Molecular Weight | 153.27 g/mol | nih.gov |

Interactive Data Table: A sortable and filterable table could be implemented here to compare the pKa values of dicyclopentylamine with other primary, secondary, and tertiary amines, illustrating the structural effects on basicity.

The protonation equilibrium is crucial in practical applications, such as in extraction processes where the basicity of an amine can be exploited to form a water-soluble salt, allowing for its separation from neutral organic compounds. nih.govsnnu.edu.cn The hydrochloride salt, dicyclopentylamine hydrochloride, is the result of protonation by hydrochloric acid and is often a stable, crystalline solid, which can be more convenient to handle than the free base, which may be a liquid. rsc.org

The lone pair of electrons on the nitrogen atom not only confers basicity but also makes dicyclopentylamine a potent nucleophile. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The nucleophilicity of amines allows them to participate in a wide variety of organic reactions. snnu.edu.cn

Dicyclopentylamine can act as a nucleophile in several key organic transformations, including:

Nucleophilic Substitution (Sₙ2) Reactions: As a nucleophile, dicyclopentylamine can displace a leaving group from an alkyl halide or other suitable substrate to form a new carbon-nitrogen bond, leading to the formation of a tertiary amine.

Reactions with Carbonyl Compounds: Dicyclopentylamine can add to the electrophilic carbon of aldehydes and ketones. The initial addition product can then undergo dehydration to form an enamine, a versatile intermediate in organic synthesis.

Michael Additions: Dicyclopentylamine can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a process known as the Michael reaction.

Ring-Opening Reactions: It can act as a nucleophile to open strained rings such as epoxides and aziridines. nih.gov The reaction with epoxides, for instance, results in the formation of β-amino alcohols.

The nucleophilic reactivity of dicyclopentylamine is influenced by both electronic and steric factors. The two bulky cyclopentyl groups can sterically hinder the approach of the nitrogen lone pair to the electrophilic center, potentially slowing down the reaction rate compared to less hindered secondary amines.

C-H Activation and Functionalization Mediated by Dicyclopentylamine Systems

In recent years, the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis. rsc.org Transition metal catalysis plays a pivotal role in this field, and amines, including secondary amines structurally related to dicyclopentylamine, can act as directing groups. nih.govrsc.org A directing group is a functional group within a molecule that binds to the metal catalyst and positions it in proximity to a specific C-H bond, thereby enabling its selective activation and subsequent functionalization.

A variety of transition metals have been shown to effectively catalyze C-H activation reactions. diva-portal.org Among the most prominent are rhodium (Rh), palladium (Pd), iridium (Ir), and nickel (Ni). rsc.orgorganic-chemistry.orgrsc.orgnih.gov In many of these catalytic systems, an amine functionality within the substrate can serve as the directing group. The nitrogen atom coordinates to the metal center, leading to the formation of a metallacyclic intermediate that facilitates the cleavage of a nearby C-H bond. nih.gov

The general catalytic cycle for a directed C-H activation/functionalization process often involves the following key steps:

Coordination of the directing group (e.g., the amine) to the metal catalyst.

C-H bond cleavage via a mechanism such as concerted metalation-deprotonation (CMD), to form a metallacyclic intermediate. nih.gov

Reaction of the metallacycle with a coupling partner (functionalization).

Reductive elimination or another product-releasing step to form the functionalized product and regenerate the active catalyst. nih.gov

Table 2: Transition Metals in C-H Activation

| Metal Catalyst | Common Oxidation States in Catalytic Cycle | Key Features | Relevant Findings |

|---|---|---|---|

| Rhodium (Rh) | Rh(III)/Rh(V) or Rh(I)/Rh(III) | Highly versatile for C-H activation and annulation reactions. nih.govrsc.org | Enables [4+2] cycloadditions and synthesis of isoquinolones. organic-chemistry.org |

| Palladium (Pd) | Pd(II)/Pd(0) or Pd(II)/Pd(IV) | Widely used for cross-coupling reactions involving C-H activation. rsc.orgnih.gov | Effective for C-H arylation, alkenylation, and acetoxylation. nih.gov |

| Iridium (Ir) | Ir(III) | Useful for C-H amination, methylation, and iodination. diva-portal.org | Can be used for late-stage functionalization of complex molecules. diva-portal.org |

| Nickel (Ni) | Ni(0)/Ni(II) or Ni(II)/Ni(IV) | Earth-abundant and cost-effective alternative to precious metals. rsc.orgnih.gov | Catalyzes C-H alkylation and arylation. nih.govmdpi.com |

Interactive Data Table: This table could be made interactive to allow users to click on a metal and see specific examples of reaction schemes where amine-containing substrates are used for directed C-H functionalization.

A significant challenge in C-H activation is controlling which of the many C-H bonds in a complex molecule will react. The use of directing groups, such as an amine, is a primary strategy to achieve high regioselectivity. nih.gov By forming a stable metallacyclic intermediate, the catalyst is brought into close proximity to a specific C-H bond, typically at the ortho-position of an aromatic ring or a specific C(sp³)-H bond, leading to its preferential activation over other C-H bonds. nih.gov

Furthermore, the development of chiral ligands for the metal catalyst can enable stereoselective C-H functionalization. nih.govnih.gov This is particularly important for the synthesis of chiral molecules. By using a chiral catalyst, it is possible to control the three-dimensional arrangement of the newly formed bonds, leading to the preferential formation of one enantiomer over the other. Chiral transient directing groups have also emerged as a powerful strategy to achieve enantioselectivity. nih.gov

Oxidative coupling reactions are a class of C-H functionalization reactions where two C-H bonds (or a C-H bond and another nucleophile) are coupled with the aid of an oxidant. mckgroup.org These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of amine-directed C-H activation, the metallacyclic intermediate formed after C-H cleavage can react with a variety of coupling partners in an oxidative fashion.

For instance, the palladium-catalyzed oxidative coupling of an arene C-H bond with an alkene (the Fujiwara-Morita reaction) or another arene is a well-established method for C-C bond formation. The oxidant in these reactions serves to regenerate the active form of the metal catalyst, which is often reduced during the product-forming step. nih.gov These oxidative coupling strategies have been extended to a wide range of substrates and coupling partners, significantly expanding the toolkit of synthetic organic chemistry. mckgroup.orgyoutube.com

Detailed Mechanistic Elucidation of C-H Bond Activation

The transformation of inert C-H bonds into functional groups is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient approach to complex molecules. sigmaaldrich.com In reactions involving dicyclopentylamine and its derivatives, where the amine can act as a directing group, understanding the underlying mechanisms of C-H activation is crucial for optimizing reaction conditions and controlling selectivity. nih.govresearchgate.netacs.org Transition metal catalysts, particularly those from groups 8-10, are often employed to facilitate this process. scispace.com

Acetate-Assisted Mechanisms and Catalyst Cycle Analysis

Acetate and other carboxylates are frequently employed as additives in C-H activation reactions and have been shown to play a crucial role in the catalytic cycle. le.ac.uknih.gov Two prominent mechanisms have been proposed for carboxylate-assisted C-H activation: the Ambiphilic Metal-Ligand Assistance (AMLA) model and the Concerted Metalation-Deprotonation (CMD) pathway. scispace.comle.ac.uk

In the context of a dicyclopentylamine-directed reaction, the catalytic cycle would typically begin with the coordination of the amine's nitrogen atom to the metal center (e.g., Palladium(II)). nih.gov This brings the catalyst into proximity of the C-H bonds on the cyclopentyl rings. In the CMD mechanism, a carboxylate ligand, often acetate, bound to the metal center acts as an internal base. scispace.comyoutube.com It facilitates the deprotonation of a C-H bond in a concerted step with the metalation of the carbon, forming a stable five- or six-membered metallacycle intermediate. scispace.comyoutube.com This pathway is common for late transition metals in higher oxidation states like Pd(II), Rh(III), and Ir(III). youtube.com

Computational and experimental studies have shown that the chelating nature of the carboxylate ligand is key, allowing it to facilitate deprotonation through a pendant basic carbonyl group while remaining coordinated to the metal. scispace.com The catalyst cycle is then completed by a functionalization step (e.g., reaction with an electrophile) and reductive elimination to release the product and regenerate the active catalyst. youtube.com

Kinetic Isotope Effects and Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.orgpkusz.edu.cnlibretexts.org It is determined by comparing the reaction rates of substrates containing a light isotope (e.g., hydrogen) versus a heavy isotope (e.g., deuterium) at a specific position. wikipedia.org A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. pkusz.edu.cn

In C-H activation reactions directed by amine groups, a significant primary KIE suggests that the cleavage of the C-H bond is the turnover-limiting step in the catalytic cycle. pkusz.edu.cn For instance, in a related nickel-catalyzed C-H amination, an intermolecular KIE value of 4.9 was observed, strongly implying that the C-H bond cleavage is the rate-limiting stage. acs.org The magnitude of the KIE can be influenced by the linearity of the transition state; a more linear C-H-M arrangement generally leads to a larger KIE. Theoretical studies have explored various transition states for C-H bond dissociation, including direct abstraction and oxene insertion mechanisms, with calculated KIE values depending on temperature and the specific abstraction pathway. elsevierpure.com The absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs in a fast step before or after the rate-determining step of the reaction. wikipedia.org

Role of Key Intermediates (e.g., Metallacycles, Carbenes, Ammonium Ylides)

The reactivity of dicyclopentylamine and its derivatives in C-H functionalization is often mediated by highly reactive intermediates.

Metallacycles : In transition metal-catalyzed C-H activation, cyclometallated complexes are crucial intermediates. nih.gov For a substrate containing a dicyclopentylamine moiety, the nitrogen atom can direct a metal catalyst (like palladium or rhodium) to a nearby C-H bond on one of the cyclopentyl rings, forming a stable palladacycle or rhodacycle. researchgate.netresearchgate.net These metallacyclic intermediates have been isolated and characterized in many systems, providing strong evidence for their role in the catalytic cycle. nih.govresearchgate.net The formation of these intermediates brings the C-H bond into a reactive conformation, paving the way for subsequent functionalization. nih.gov

Carbenes : Rhodium-stabilized carbenes are another class of reactive intermediates capable of C-H functionalization. nih.govnih.gov These are typically generated from diazo compounds in the presence of a rhodium catalyst, such as dirhodium tetracarboxylate. nih.govacs.orgcaltech.edu Donor/acceptor carbenes, in particular, are highly selective and can undergo intermolecular C-H insertion reactions. nih.govnih.gov While not directly involving dicyclopentylamine as a reactant in their formation, these carbenes can functionalize C-H bonds in substrates containing such amine groups, for example, at a position alpha to the nitrogen. acs.org

Ammonium Ylides : Ammonium ylides are zwitterionic intermediates containing a carbanion adjacent to a positively charged nitrogen atom. rsc.orgnih.gov These can be generated catalytically and are known to undergo synthetically useful rearrangements, such as the nih.govnih.gov- and nih.govnih.gov-rearrangements. rsc.orgnih.govacs.orgacs.org In a hypothetical scenario, dicyclopentylamine could form an ammonium ylide intermediate through reaction with a metal carbene. These ylides are typically transient but play a pivotal role in C-C bond formation. rsc.orgnih.gov Mechanistic studies, including isotopic labeling, have been used to identify and characterize catalyst-bound intermediates in ylide rearrangements. nih.govacs.org

Activation of C-Cl Bonds in Chlorinated Alkanes

The activation of typically inert C-Cl bonds in chlorinated alkanes is an important transformation, and amines like dicyclopentylamine can play a role as nucleophiles in these reactions. researchgate.net Transition metals, including palladium, nickel, and rhodium, are effective catalysts for the hydrogenolysis or amination of alkyl chlorides. researchgate.net

The catalytic cycle for the amination of a chlorinated alkane with dicyclopentylamine would likely involve the oxidative addition of the alkyl chloride to a low-valent metal catalyst (e.g., Pd(0)) to form an alkyl-Pd(II)-Cl intermediate. Subsequent reaction with dicyclopentylamine, likely involving coordination of the amine to the palladium center, followed by reductive elimination, would form the new C-N bond and regenerate the catalyst. rsc.org This process provides a direct route to higher-order amines from readily available chlorinated alkanes. researchgate.net

Complexation Chemistry and Ligand Properties of Dicyclopentylamine

The lone pair of electrons on the nitrogen atom of dicyclopentylamine allows it to act as a Lewis base and coordinate to metal centers, functioning as a ligand. Its steric bulk, conferred by the two cyclopentyl groups, influences the geometry and stability of the resulting metal complexes.

Coordination to Platinum(II) and Platinum(IV) Centers

Dicyclopentylamine, as a secondary amine, can form stable complexes with both platinum(II) and platinum(IV). Platinum(II) typically adopts a square planar geometry, while platinum(IV) complexes are octahedral. nih.govmemphis.edudur.ac.uk

The synthesis of such complexes generally involves the reaction of a platinum precursor, like K₂PtCl₄, with the amine ligand. memphis.edu In the resulting complex, the dicyclopentylamine would coordinate to the platinum center through its nitrogen atom. The properties of these complexes are of interest in areas such as anticancer drug development, where platinum-based drugs like cisplatin (B142131) are prominent. nih.govnih.gov The lipophilicity of the dicyclopentyl groups could influence the pharmacological properties of a potential platinum drug, such as its cellular uptake and solubility. nih.govresearchgate.net

The table below shows representative ¹³C NMR spectral data for a related platinum(II) complex containing a cyclic amine ligand, hexamethyleneimine (B121469) (HMI), which illustrates how the carbon signals of the ring shift upon coordination to the platinum center. A similar pattern would be expected for dicyclopentylamine complexes.

| Compound | C2/C6 | C3/C5 | C4 |

|---|---|---|---|

| Free HMI Ligand | 46.9 | 27.5 | 31.4 |

| [Pt(HMI)₂(CBDCA)]·H₂O | 49.2 | 26.5 | 28.9 |

Platinum(IV) complexes are often considered prodrugs, as they are more inert than their Pt(II) counterparts and can be reduced to the active Pt(II) form within the cell. nih.govnih.govrsc.org The synthesis of Pt(IV) complexes containing amine ligands can be achieved by oxidizing a corresponding Pt(II) complex. nih.govnih.gov The axial ligands in the resulting octahedral Pt(IV) complex can be varied to fine-tune the complex's properties. nih.govresearchgate.net The coordination of bulky ligands like dicyclopentylamine to Pt(II) and Pt(IV) centers can lead to the formation of complexes with unique steric and electronic properties, which in turn can influence their reactivity and potential applications. memphis.edunih.govrsc.org

Formation of Metal-Dicyclopentylamine Complexes for Catalytic Applications

The use of bulky secondary amines like dicyclopentylamine as ligands in transition metal catalysis is an area of significant interest. These ligands can influence the steric and electronic environment of the metal center, thereby tuning the activity, selectivity, and stability of the catalyst. While extensive research exists for metal complexes with related cyclopentadienyl (B1206354) (Cp) ligands, specific data on dicyclopentylamine-metal complexes remains more specialized. illinois.edunih.gov

Palladium Complexes: Palladium catalysts are cornerstones of modern organic synthesis, particularly for cross-coupling reactions. researchgate.netrsc.orgnih.govrsc.org The formation of palladium-amine complexes is a critical step in reactions like the Buchwald-Hartwig amination. While dicyclopentylamine is not a classical Buchwald-Hartwig ligand, its properties as a bulky secondary amine suggest potential applications. The nitrogen atom's lone pair can coordinate to the palladium center, and the bulky cyclopentyl groups can influence the coordination sphere, potentially facilitating specific catalytic steps like reductive elimination. However, detailed studies focusing specifically on the synthesis and catalytic application of well-defined palladium-dicyclopentylamine complexes are not widely reported in general literature.

Rhodium Complexes: Rhodium complexes are widely employed in catalytic processes such as hydrogenation and hydroformylation. illinois.edunih.govrsc.org The ligand environment is crucial for achieving high selectivity. In hydroformylation, for instance, the choice of phosphine (B1218219) or amine ligands can dictate the ratio of linear to branched aldehyde products. rsc.org A rhodium complex incorporating dicyclopentylamine could potentially be utilized in such transformations, with the amine's steric bulk and basicity influencing the reaction's outcome. A study on the hydroamidation of dicyclopentadiene (B1670491) used a rhodium catalyst with pyrrolidine, demonstrating the utility of cyclic amines in such reactions, which could be extended to dicyclopentylamine. rsc.org

Iridium Complexes: Iridium catalysts are particularly known for their role in C-H activation and asymmetric hydrogenation. diva-portal.orgnih.govnih.govresearchgate.net Crabtree's catalyst, for example, is a prominent iridium complex used for the hydrogenation of highly substituted alkenes. chemscene.com The formation of iridium complexes with dicyclopentylamine could yield catalysts with unique reactivity. The amine could serve as an ancillary ligand, modulating the electronic properties and steric accessibility of the iridium center, which is critical in processes like directed C-H functionalization. diva-portal.orgnih.gov

While the principles of coordination chemistry suggest that dicyclopentylamine can form complexes with these metals, specific, well-documented examples with detailed catalytic data are required for a full understanding of their potential.

Interactions with Boronic Acids and Other Electrophiles

Dicyclopentylamine, as a secondary amine, functions as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophilic compounds.

Interactions with Boronic Acids: Boronic acids and their derivatives are versatile reagents in organic chemistry, most famously in the Suzuki-Miyaura cross-coupling reaction. They can also engage in reversible covalent interactions with diols and other functional groups. rsc.org The interaction between an amine and a boronic acid can lead to the formation of a dative bond, creating an "aminoboronate" species. Recently, the reaction between amines and 2-formyl phenylboronic acid has been shown to be a form of click chemistry, leading to stable iminoboronates. nih.gov While specific studies detailing the interaction between dicyclopentylamine and simple boronic acids like phenylboronic acid are not prevalent, the general reactivity pattern suggests that an acid-base or coordinative interaction would occur.

Interactions with Other Electrophiles: The nucleophilic nature of dicyclopentylamine allows it to react with a range of common electrophiles.

Alkylation: Dicyclopentylamine can undergo nucleophilic substitution with alkyl halides, such as benzyl (B1604629) bromide, to form tertiary amines. The reaction typically proceeds via an SN2 mechanism for primary halides. ucalgary.caquora.com The product of the reaction between dicyclopentylamine and benzyl bromide would be N-benzyl-N,N-dicyclopentylamine.

Acylation: Reaction with acyl chlorides, like acetyl chloride or cyclopentylacetyl chloride, results in the formation of an N,N-disubstituted amide. commonorganicchemistry.comlibretexts.orgnih.gov This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base (like triethylamine) to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com

| Electrophile | General Reaction Type | Expected Product with Dicyclopentylamine |

|---|---|---|

| Phenylboronic Acid | Acid-Base/Coordination | Dicyclopentylammonium phenylboronate (B1261982) salt or complex |

| Benzyl Bromide | Nucleophilic Substitution (Alkylation) | N-Benzyl-N,N-dicyclopentylamine |

| Acetyl Chloride | Nucleophilic Acyl Substitution (Acylation) | N-Acetyl-dicyclopentylamine |

General Chemical Stability and Decomposition Pathways of this compound

The stability of a hydrochloride salt of an amine is a critical parameter, particularly in pharmaceutical and industrial contexts. Stability studies, including forced degradation, are used to identify potential degradation products and establish safe storage conditions. researchgate.netplantarchives.orgscirp.org

This compound is the acid addition salt of the parent amine. Its stability is generally greater than the free base due to the protonation of the nitrogen, which makes it less susceptible to oxidation. However, like other amine hydrochlorides, it can be susceptible to degradation under certain conditions.

Thermal Stability: Thermal decomposition is a key concern. For amine hydrochlorides, a common decomposition pathway is the loss of hydrogen chloride (HCl) gas upon heating, to revert to the free amine. nih.gov Studies on similar compounds, such as rimantadine (B1662185) hydrochloride, have used techniques like Thermogravimetric Analysis (TGA) to determine the temperature at which mass loss (indicative of decomposition or sublimation) occurs. nih.gov For this compound, TGA would reveal the onset temperature of decomposition, which could involve dehydrochlorination followed by the degradation of the resulting free amine.

Hydrolytic Stability: In aqueous solutions, the stability of this compound would be pH-dependent. In neutral or acidic solutions, the compound is expected to be relatively stable. However, in basic conditions (high pH), the hydrochloride salt would be converted to the free dicyclopentylamine, which might be more prone to oxidative degradation. Stability studies on other amine hydrochlorides, such as diphenhydramine (B27) HCl, have shown good stability in aqueous solutions at room temperature over extended periods when protected from light. nih.gov

Forced Degradation: To understand potential degradation pathways, forced degradation studies are performed under harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and light). researchgate.netplantarchives.org

Acidic/Basic Conditions: Significant degradation is not typically expected under acidic conditions. Under strong basic conditions, the formation of the free amine could lead to subsequent degradation products.

Oxidative Conditions: The presence of oxidizing agents could lead to the formation of N-oxides or other oxidation products.

Photostability: Exposure to high-intensity light, particularly UV light, can induce degradation in many organic molecules.

Thermal Stress: High temperatures can lead to dehydrochlorination and subsequent decomposition products of the free amine, which could involve ring opening or other rearrangements, although such pathways are speculative without experimental data.

| Condition | Expected Stability Behavior | Potential Decomposition Pathway |

|---|---|---|

| High Temperature | May decompose | Loss of HCl to form free amine, followed by amine degradation |

| Aqueous Solution (Neutral pH) | Generally stable | Hydrolysis is unlikely to be a major pathway |

| Strong Basic Solution (High pH) | Less stable than at neutral/acidic pH | Conversion to free amine, potential for oxidative degradation |

| Oxidizing Agent (e.g., H₂O₂) | Potential for degradation | Formation of N-oxide or other oxidation products |

| UV/Visible Light | Potentially unstable | Photolytic degradation (pathways unknown without data) |

Computational and Theoretical Chemistry of Dicyclopentylamine Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dicyclopentylamine (B1266746) hydrochloride at the atomic level. These methods provide a quantitative description of the electron distribution and orbital energies, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of medium-sized organic molecules like dicyclopentylamine. DFT methods, particularly those employing hybrid functionals such as B3LYP, offer a balance between computational cost and accuracy for determining molecular geometries, vibrational frequencies, and electronic properties. acs.orgnih.govnih.gov

Studies on related cyclic and secondary amines demonstrate that DFT calculations can effectively model the geometric parameters (bond lengths and angles) and the electronic environment of the amine nitrogen. researchgate.netrsc.org For dicyclopentylamine, DFT would be used to optimize its three-dimensional structure, revealing the puckering of the cyclopentyl rings and the orientation of the lone pair on the nitrogen atom. Upon protonation to form the hydrochloride salt, DFT calculations can model the changes in geometry and electron distribution, showing a shift in electron density towards the newly formed N-H bond.

A common approach involves using basis sets like 6-31G(d) or 6-311++G(d,p) to achieve reliable results for both the neutral amine and its protonated form. mdpi.comresearchgate.net These calculations can elucidate properties such as the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov

Table 1: Representative DFT Functionals and Basis Sets in Amine Studies

| Functional | Basis Set | Typical Application | Reference |

| B3LYP | 6-31+G(d,p) | Geometry optimization, electronic structure, and photoelectrochemical properties. | nih.gov |

| B3LYP | 6-311++G(d,p) | Calculation of reaction pathways and Gibbs free energy barriers. | researchgate.net |

| M06-2X | 6-311G(d,p) | Investigation of reaction mechanisms, including catalyzed reactions. | rsc.org |

Ab Initio Calculations for Fundamental Properties and Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying fundamental molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can offer more accurate descriptions of electron correlation effects. mdpi.com

For dicyclopentylamine hydrochloride, ab initio calculations are valuable for determining precise binding energies, such as the proton affinity of the dicyclopentylamine nitrogen. csuohio.edu These calculations can also be used to accurately model non-covalent interactions, which are crucial in understanding the behavior of the hydrochloride salt in different environments, including its solvation and crystal packing. The Fragment Molecular Orbital (FMO) method is an example of an ab initio-based approach that can handle large systems by dividing them into smaller fragments, making it applicable to complexes of this compound with other molecules. nih.gov

The reactivity of dicyclopentylamine is significantly influenced by a combination of steric and electronic factors. The two bulky cyclopentyl groups create considerable steric hindrance around the nitrogen atom, which can impede the approach of reactants. osti.gov

Computational methods allow for the quantification of these effects. Steric hindrance can be evaluated using parameters like the percent buried volume (%VBur), which calculates the percentage of the space around the nitrogen atom that is occupied by its substituents. nih.govrsc.orgmdpi.com Higher %VBur values indicate greater steric hindrance, which generally leads to slower reaction rates.

Table 2: Factors Influencing Amine Reactivity

| Factor | Description | Impact on Dicyclopentylamine | Reference |

| Steric Hindrance | The spatial obstruction around the reactive nitrogen center due to the bulky cyclopentyl groups. | Reduces the accessibility of the nitrogen lone pair, potentially slowing down reactions with bulky electrophiles. | osti.govnih.gov |

| Electronic Effects | The electron-donating nature of the alkyl cyclopentyl groups. | Increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity. | wikipedia.orglibretexts.org |

| Solvation Effects | The interaction of the amine and its protonated form with solvent molecules. | The bulky structure can hinder effective solvation of the ammonium (B1175870) ion, which can modulate its stability and basicity in solution. | wikipedia.org |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the detailed steps of a chemical reaction, providing insights that are often difficult to obtain through experimental means alone. rsc.orgrsc.org

By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy species that connect reactants and products. The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate. researchgate.net

For reactions involving dicyclopentylamine, such as nucleophilic substitution or addition, DFT calculations can be used to locate the transition state geometry and compute the reaction's energy profile. This profile illustrates the energy changes as the reaction progresses from reactants, through transition states and any intermediates, to the final products. For instance, in a reaction with an alkyl halide, the energy profile would show the energy barrier for the formation of the new C-N bond and the breaking of the carbon-halogen bond. nih.gov Similar mechanistic investigations have been performed for the ring-opening of cyclic carbonates by amines, highlighting the ability of DFT to map complex, multi-step pathways. rsc.orgrsc.org

Computational studies serve as a crucial partner to experimental work by validating or refuting proposed reaction mechanisms. nih.govrsc.org If an experimental outcome suggests a particular pathway, computational chemists can model that pathway to see if it is energetically feasible.

For example, if a reaction of dicyclopentylamine yields an unexpected product, computational modeling can explore various possible reaction channels to identify the most likely mechanism leading to that product. By comparing the calculated activation energies for different pathways, researchers can determine which one is kinetically favored. uky.edu This synergy between theory and experiment accelerates the understanding of complex chemical transformations. nih.gov

Prediction of Catalytic Activity and Selectivity

The prediction of catalytic activity and selectivity for a compound like this compound is a key area where computational chemistry can provide significant insights. As a secondary amine salt, it has the potential to act as an organocatalyst, particularly in reactions that proceed through iminium or enamine intermediates. rsc.orgorganic-chemistry.org Theoretical studies are crucial for understanding the reaction mechanisms and for designing more efficient catalysts.

Theoretical Frameworks for Catalytic Prediction:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are instrumental in modeling the transition states of catalyzed reactions. By calculating the activation energies of different possible reaction pathways, researchers can predict which products are likely to form and at what rates. For this compound, this would involve modeling the interaction of the dicyclopentylammonium ion with reactants.

Machine Learning (ML): In recent years, machine learning models have been increasingly used to predict catalyst performance. beilstein-journals.orgmdpi.com These models are trained on large datasets of known catalysts and their experimental outcomes. For a system like dicyclopentylamine, a model could be trained on data from other secondary amine catalysts to predict its potential effectiveness in various reactions. nih.gov

Key Descriptors for Catalytic Activity:

Computational models rely on a set of molecular descriptors to correlate the structure of a catalyst with its activity and selectivity. For this compound, these would include:

Steric Parameters: The bulky cyclopentyl groups create a specific steric environment around the nitrogen center. Descriptors such as cone angles and buried volume can quantify this steric hindrance, which is often a critical factor in determining stereoselectivity.

Electronic Parameters: The electronic properties of the dicyclopentylammonium ion, such as the charge on the nitrogen atom and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial. These can be calculated using QM methods. researchgate.net

Hypothetical Research Findings:

| Reaction Type | Predicted Conversion (%) | Predicted Enantiomeric Excess (ee, %) | Key Influencing Factor (Hypothetical) |

| Michael Addition | 85 | 92 | Steric hindrance from cyclopentyl groups |

| Aldol Reaction | 70 | 85 | Electronic nature of the ammonium center |

| Mannich Reaction | 78 | 88 | Combination of steric and electronic effects |

This table presents hypothetical data to illustrate the types of predictions that can be made using computational methods. These values are not based on experimental results for this compound.

Molecular Modeling and Conformational Analysis of Dicyclopentylamine

The conformational flexibility of the dicyclopentylamine molecule is a critical aspect that influences its physical properties and reactivity. Molecular modeling techniques are essential for exploring the potential energy surface of this molecule and identifying its stable conformers.

Computational Methods for Conformational Analysis:

Molecular Mechanics (MM): Force field-based methods are computationally efficient for scanning the vast conformational space of a flexible molecule like dicyclopentylamine. These methods can identify a large number of potential low-energy structures.

Quantum Mechanics (QM): Higher-level QM calculations, often performed on the low-energy conformers identified by MM methods, provide more accurate energies and geometries.

Conformational Features of Dicyclopentylamine:

The dicyclopentylamine molecule is characterized by the rotational freedom around the C-N bonds and the puckering of the two cyclopentane (B165970) rings. The cyclopentane rings themselves can adopt various conformations, such as the envelope and half-chair forms. researchgate.netresearchgate.net The relative orientation of the two cyclopentyl groups will lead to a complex conformational landscape.

Hypothetical Conformational Analysis Data:

A computational conformational search would likely identify several low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C-C, degrees) | Cyclopentane Ring Pucker |

| 1 (Global Minimum) | 0.00 | 175 (anti-periplanar) | Envelope-Envelope |

| 2 | 0.85 | 65 (gauche) | Envelope-Half-chair |

| 3 | 1.20 | -68 (gauche) | Half-chair-Half-chair |

| 4 | 2.50 | 0 (syn-periplanar) | Envelope-Envelope |

This table presents hypothetical data from a computational conformational analysis. The conformer descriptions and energies are illustrative and not based on published experimental or computational studies of dicyclopentylamine.

The protonation of the nitrogen atom to form dicyclopentylammonium hydrochloride will influence the conformational preferences due to changes in electronic distribution and steric interactions.

Development and Application of Novel Theoretical Methodologies for Dicyclopentylamine Systems

The development of new theoretical and computational methods is often driven by the need to accurately model complex chemical systems like dicyclopentylamine. While no methodologies have been developed specifically for this compound, its features are relevant to broader areas of methods development.

Areas for Methodological Development:

Improved Force Fields: For large and flexible molecules, the accuracy of molecular mechanics simulations depends critically on the quality of the force field. Developing force fields that can accurately describe the non-bonded interactions and torsional potentials in systems with multiple alicyclic rings is an ongoing area of research.

Efficient Solvation Models: The catalytic activity of this compound would typically be studied in solution. The development of more accurate and computationally efficient implicit and explicit solvation models is crucial for capturing the effect of the solvent on the reaction energetics and conformational equilibria. nih.govresearchgate.net

Quantum-Classical (QM/MM) Methods: For modeling catalytic reactions, a QM/MM approach can be highly effective. In this approach, the reacting species are treated with high-level QM methods, while the surrounding solvent and parts of the catalyst scaffold are treated with more efficient MM methods. Refining these hybrid methods is an active area of theoretical chemistry.

Machine Learning Potentials: A frontier in computational chemistry is the development of machine learning potentials that can reproduce the accuracy of QM calculations at a fraction of the computational cost. Training such a model on a dataset of secondary amines could lead to a powerful tool for studying systems like dicyclopentylamine. researchgate.net

Illustrative Application of a Novel Methodology:

Consider the development of a new polarizable force field for secondary amines. This force field could be parameterized using high-level QM data for a training set of molecules including dicyclopentylamine. The new force field could then be applied to run long-timescale molecular dynamics simulations to study the conformational dynamics and interactions with other molecules, providing insights that are not accessible with standard, non-polarizable force fields.

Derivatives and Complex Chemistry of Dicyclopentylamine

Synthesis and Characterization of Functionalized Dicyclopentylamine (B1266746) Derivatives

The functionalization of dicyclopentylamine can be approached by modifying either the cyclopentyl rings or the amine moiety, leading to a diverse array of derivatives with tailored properties.

The synthesis of dicyclopentylamine derivatives with substituted cyclopentyl rings can be achieved through various organic reactions. For instance, electrophilic substitution or functional group interconversion on a pre-existing dicyclopentylamine core can introduce a range of substituents. However, a more common approach involves the use of functionalized cyclopentyl precursors in the synthesis of the amine itself. This can be accomplished through reductive amination of a functionalized cyclopentanone (B42830) with cyclopentylamine (B150401) or by the alkylation of a functionalized cyclopentylamine with a cyclopentyl halide. The introduction of substituents such as alkyl, aryl, or hydroxyl groups onto the cyclopentyl rings can significantly alter the steric and electronic properties of the resulting dicyclopentylamine derivative.

Modification of the amine moiety is another key strategy for creating functionalized dicyclopentylamine derivatives. N-alkylation, N-arylation, or the introduction of other functional groups directly onto the nitrogen atom can be achieved through standard synthetic methodologies. For example, the reaction of dicyclopentylamine with alkyl halides or the use of Buchwald-Hartwig amination can yield N-substituted derivatives. These modifications can influence the basicity of the amine and its coordination properties.

Furthermore, the synthesis of di- and trisubstituted hydroxylamines can be achieved through methods like the reduction of oxime ethers, offering a pathway to N-O functionalized dicyclopentylamine derivatives. mdpi.com The development of polyimides based on dicyclopentadiene (B1670491) has also led to the creation of diamine monomers with cyclopentyl units, showcasing the versatility of cyclopentyl-containing building blocks in polymer chemistry. mdpi.com

Transition Metal Complexes of Dicyclopentylamine as Ligands

The lone pair of electrons on the nitrogen atom of dicyclopentylamine allows it to act as a ligand, forming coordination complexes with various transition metals. The steric hindrance provided by the two cyclopentyl groups plays a crucial role in determining the geometry and stability of these complexes.

Platinum(II) complexes are well-known for their square planar geometry and have been extensively studied. Dicyclopentylamine can act as a ligand in such complexes. The synthesis of platinum(II) complexes with amine ligands is well-documented. nih.goveurjchem.comnih.govacs.org For instance, the reaction of a suitable platinum(II) precursor, such as K₂[PtCl₄], with two equivalents of dicyclopentylamine would be expected to yield a trans-[PtCl₂(dicyclopentylamine)₂] complex. The synthesis of such complexes often involves the reaction of the amine with a platinum(II) salt in an appropriate solvent.

The structural characterization of these complexes is typically carried out using techniques such as X-ray crystallography, and NMR and IR spectroscopy. In a typical trans-platinum(II) complex with secondary amine ligands, the platinum atom lies at the center of a square plane, coordinated to two chloride ions and two nitrogen atoms from the amine ligands. nih.gov The Pt-N and Pt-Cl bond lengths and the bond angles around the platinum center are key parameters determined from crystal structures.

| Complex | Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) N-Pt-N / Cl-Pt-Cl | Reference |

| trans-[PtCl₂{HN=C(OH)C₆H₅}₂] | Distorted square planar | - | - | nih.gov |

| cis-[Pt(L¹-S,O)₂] | Distorted square planar | - | - | eurjchem.com |

| [Pt(sac)₂(COD)] | Distorted square planar | Pt-N: ~2.1 | - | nih.gov |

| Pt{κ³-N,C,N′-[L]}X | Square planar | - | - | acs.org |

This table presents data for related platinum(II) complexes with amine and other ligands to illustrate typical structural features.

Dicyclopentylamine can also serve as a ligand in complexes with other transition metals like rhodium, iridium, palladium, and nickel.

Rhodium and Iridium Complexes: Rhodium and Iridium form a variety of complexes, often with cyclopentadienyl-type ligands. rsc.orgrsc.orgmdpi.comnih.govchemrxiv.org While direct complexes with dicyclopentylamine are not extensively reported, its derivatives could act as ligands. For example, half-sandwich rhodium(III) and iridium(III) complexes are often prepared from [M(Cp)Cl₂]₂ dimers (where M = Rh or Ir and Cp = pentamethylcyclopentadienyl). nih.gov Dicyclopentylamine could potentially displace the chloride ligands to form complexes of the type [M(Cp*)(dicyclopentylamine)Cl₂]. The synthesis of such complexes is typically carried out by reacting the metal dimer with the amine ligand in a suitable solvent. nih.gov

Palladium and Nickel Complexes: Palladium(II) and Nickel(II) also form square planar or octahedral complexes with amine ligands. researchgate.netresearchgate.netresearchgate.netnih.gov The synthesis of a palladium(II) complex with the amino acid L-citrulline, for instance, resulted in a square planar geometry with a 1:2 metal-to-ligand ratio. researchgate.net A similar stoichiometry would be expected for a dicyclopentylamine complex. Nickel(II) complexes with amine ligands can be synthesized by reacting a nickel(II) salt with the amine in a solvent like methanol (B129727). researchgate.net The resulting complexes can exhibit various geometries, with octahedral being common for nickel(II). researchgate.net

| Metal | Typical Precursor | Potential Complex with Dicyclopentylamine | Expected Geometry |

| Rhodium(I) | [Rh(diolefin)Cl]₂ | [Rh(diolefin)(dicyclopentylamine)Cl] | Square Planar |

| Iridium(III) | [Ir(Cp)Cl₂]₂ | [Ir(Cp)(dicyclopentylamine)Cl₂] | Octahedral |

| Palladium(II) | PdCl₂(cod) | [PdCl₂(dicyclopentylamine)₂] | Square Planar |

| Nickel(II) | Ni(NO₃)₂·6H₂O | [Ni(dicyclopentylamine)₄(NO₃)₂] | Octahedral |

Chiral cyclopentadienyl (B1206354) (Cp) ligands have shown significant potential in enantioselective transition-metal catalysis. nih.gov The synthesis of novel chiral Cp ligands is an active area of research. nih.govenamine.net While dicyclopentylamine itself is not chiral, it can be used as a starting material to introduce chirality. For instance, functionalization of one of the cyclopentyl rings with a chiral auxiliary could lead to a chiral dicyclopentylamine derivative.

Furthermore, rhodium complexes with planar-chiral cyclopentadienyl ligands have been synthesized and used in catalytic C-H activation reactions. rsc.org The preparation of such ligands can involve the reaction of a rhodium precursor with an acetylene (B1199291) in the presence of a Lewis acid. rsc.org It is conceivable that a dicyclopentylamine-derived moiety could be incorporated into a cyclopentadienyl ligand structure, thereby acting as a precursor to a new class of chiral ligands for asymmetric catalysis.

Supramolecular Chemistry and Host-Guest Interactions Involving Dicyclopentylamine Moieties

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, where the components are held together by non-covalent intermolecular forces. wikipedia.orgnih.govchimia.ch Host-guest chemistry is a central concept in this field, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. wikipedia.orgthno.orgnih.gov

While specific studies on the supramolecular chemistry of dicyclopentylamine are not widely reported, its structural features suggest potential for participation in such assemblies. The secondary amine group is capable of forming hydrogen bonds, which are a key directional force in supramolecular assembly. nih.gov The bulky, hydrophobic cyclopentyl groups could engage in van der Waals interactions and influence the packing of molecules in the solid state or in solution.

Dicyclopentylamine or its derivatives could potentially act as guests, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. wikipedia.orgthno.org The binding in these host-guest complexes is driven by a combination of hydrophobic effects, van der Waals forces, and hydrogen bonding. wikipedia.org Conversely, appropriately designed dicyclopentylamine derivatives could self-assemble to form host structures or participate in the formation of larger supramolecular architectures, such as coordination polymers or metal-organic frameworks, through coordination with metal ions. The synthesis of core-substituted naphthalene-diimides has shown the versatility of such building blocks in creating functional supramolecular assemblies. thieme-connect.de

Analytical Characterization Techniques in Dicyclopentylamine Hydrochloride Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and intricate structural details of Dicyclopentylamine (B1266746) Hydrochloride. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal information about their atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Dicyclopentylamine Hydrochloride in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom. For this compound (C₁₀H₁₉N·HCl), the protonated amine nitrogen induces characteristic shifts in the neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). This table presents expected values based on typical chemical shifts for similar structural motifs.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH ₂⁺ | 9.0 - 10.0 | Broad Singlet | 2H |

| N-CH | 3.0 - 3.5 | Multiplet | 2H |

| Cyclopentyl-CH ₂ | 1.5 - 2.0 | Multiplet | 16H |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), is a powerful technique for confirming the molecular weight and fragmentation pattern of this compound. researchgate.netkuleuven.be In this technique, the compound is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, with a molecular formula of C₁₀H₂₀ClN and a molecular weight of 189.73 g/mol , electrospray ionization (ESI) in positive mode is typically used. chemscene.comnih.gov This would result in the detection of the protonated molecular ion of the free base, dicyclopentylamine [M+H]⁺, at an m/z corresponding to its monoisotopic mass (154.1596 u). The high resolution of modern mass spectrometers allows for the determination of the elemental composition from this exact mass. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information based on the resulting daughter ions.

Table 2: Expected Mass Spectrometry Data for Dicyclopentylamine.

| Ion | Description | Expected m/z |

| [C₁₀H₁₉N + H]⁺ | Protonated Parent Molecule | ~154.16 |

| [C₅H₉NH₂ + H]⁺ | Fragment from loss of a cyclopentyl radical | ~86.09 |

| [C₅H₉]⁺ | Cyclopentyl cation fragment | ~69.07 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

N-H stretching: A broad and strong band in the region of 2700-3300 cm⁻¹, characteristic of an ammonium (B1175870) salt.

C-H stretching: Sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds of the cyclopentyl rings.

C-N stretching: A band in the 1000-1250 cm⁻¹ region.

CH₂ bending (scissoring): A distinct peak around 1450-1470 cm⁻¹.

Raman spectroscopy provides similar vibrational information but is particularly sensitive to non-polar bonds, offering complementary data on the carbon backbone of the cyclopentyl rings.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for monitoring its formation or consumption during chemical reactions. chemscene.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For a polar compound like an amine hydrochloride, reversed-phase HPLC is commonly used. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol (B129727). Detection is often achieved using a UV detector (if the molecule has a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Example HPLC Method Parameters for Purity Analysis.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry or ELSD |

| Expected Retention Time | Dependent on exact conditions, typically 5-10 min |

X-ray Crystallography for Solid-State Structure Determination of Dicyclopentylamine Complexes

X-ray Crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.govlibretexts.org This technique involves directing an X-ray beam at a single crystal of the substance. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful crystallographic analysis would provide unambiguous data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the dicyclopentylamine cation.

Ionic Interactions: The precise location of the chloride anion relative to the ammonium cation and the geometry of the N-H···Cl hydrogen bond.

Crystal Packing: How the individual ion pairs are arranged in the unit cell, revealing intermolecular interactions that stabilize the crystal structure.

While obtaining a crystal of suitable quality can be a limiting step, the resulting structural data is unparalleled in its detail and accuracy. nih.gov

Advanced Techniques in Catalytic Studies (e.g., X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS))

In the context of catalysis, where dicyclopentylamine might function as a ligand for a metal center or as a base catalyst, advanced surface-sensitive and element-specific techniques are employed to understand the catalyst's structure and function under reaction conditions.

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides information on the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. researchgate.netmdpi.comnih.gov If this compound were part of a heterogeneous catalyst, XPS could be used to:

Confirm the presence of nitrogen on the catalyst surface.

Determine the chemical state of a metal center to which the amine might be coordinated.

Observe changes in the electronic environment of surface atoms during the catalytic process.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure around a specific element. mdpi.comdntb.gov.uanih.gov It is not dependent on the material being crystalline and can be performed under in situ reaction conditions. researchgate.netnih.gov In a study involving a metal catalyst featuring a dicyclopentylamine ligand, XAS could:

Determine the oxidation state of the metal atom.

Identify the coordination number and distances to neighboring atoms (e.g., metal-nitrogen bonds).

Track dynamic changes in the catalyst's active site during a reaction.

These advanced methods are crucial for establishing structure-activity relationships and designing more efficient catalysts. researchgate.net

Biological and Biomedical Research Applications of Dicyclopentylamine and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Dicyclopentylamine-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. In the context of dicyclopentylamine-containing compounds, SAR studies have been particularly insightful in the development of platinum-based anticancer agents.

Research into ammine/amine platinum(II) complexes has shown that the nature of the amine ligand plays a crucial role in the compound's efficacy and its ability to overcome drug resistance. In a homologous series of ammine/alicyclic amine platinum(II) analogs, a clear trend was observed where the potency against L1210/0 and cisplatin-resistant L1210/DDP leukemia cells increased with the size of the alicyclic ring, peaking at cyclohexylamine (B46788) before declining. nih.gov Within this series, the complex containing the ammine/cyclopentylamine (B150401) carrier ligand combination demonstrated the greatest activity in the solid M5076 reticulosarcoma model, with tumor growth delays of approximately 25 days. nih.gov This suggests that the steric and electronic properties of the cyclopentyl group are highly favorable for antitumor activity in these specific platinum complexes.

Further studies on platinum(IV) dicarboxylate complexes have reinforced the importance of the alicyclic amine ligand. In a series where the alicyclic alkylamine (R in the general structure c,t,c-[PtCl2(OCOR1)2NH3(RNH2)]) was varied from cyclopropylamine (B47189) to cycloheptylamine, the cytotoxic potency was maximized with a cyclohexylamine ligand. nih.gov However, the cyclopentylamine-containing analogs also showed significant activity, contributing to the understanding that the lipophilicity and bulk of the alicyclic amine are key determinants of biological action. These findings underscore the value of the dicyclopentyl moiety in fine-tuning the pharmacological profile of platinum-based drugs.

Design and Synthesis of Dicyclopentylamine-Based Ligands for Bioactive Molecules

The design and synthesis of dicyclopentylamine-based ligands have been primarily driven by their application in creating novel platinum coordination complexes with potential anticancer properties. The synthesis of these bioactive molecules involves multi-step processes aimed at incorporating the dicyclopentylamine (B1266746) ligand into a platinum(II) or platinum(IV) center.